dTpdA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

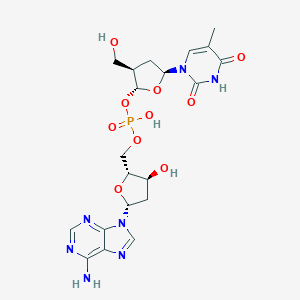

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is a dinucleoside phosphate composed of adenosine and thymidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of adenosine. This compound is significant in the study of nucleic acids and their interactions, particularly in the context of DNA structure and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, thymidylyl-(3’-5’)-2’-deoxy- typically involves the coupling of protected nucleosides followed by deprotection. One common method includes the use of phosphoramidite chemistry, where the nucleosides are first protected at their hydroxyl groups. The protected thymidine is then activated with a phosphoramidite reagent and coupled to the protected adenosine. The final step involves deprotection to yield the desired dinucleoside phosphate .

Industrial Production Methods

Industrial production of adenosine, thymidylyl-(3’-5’)-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Análisis De Reacciones Químicas

Photochemical Reactions

One of the notable reactions involving dTpdA is its photochemical behavior, particularly under UV irradiation. When exposed to UV light, this compound can undergo cyclobutane-like reactions that lead to the formation of photoproducts such as thymine dimers. These dimers are critical in understanding DNA damage and repair mechanisms.

-

Quantum Yield Measurements : The quantum yield of cyclobutane pyrimidine dimers (CPDs) generated from this compound has been extensively studied, revealing that the absorption occurs at wavelengths between 290 and 340 nm. The efficiency of these reactions can vary based on environmental factors such as temperature and viscosity .

Enzymatic Reactions

This compound also participates in enzymatic reactions, particularly those catalyzed by DNA polymerases. These enzymes utilize this compound as a substrate for DNA synthesis.

-

Polymerization Activity : Research indicates that this compound can be incorporated into growing DNA strands during replication processes. The incorporation efficiency is influenced by the presence of complementary nucleotides and the structural conformation of the DNA polymerase .

Hydrolysis Reactions

The hydrolysis of this compound can lead to the release of its constituent nucleotides, thymidine monophosphate (dTMP) and adenosine monophosphate (AMP). This reaction is significant in nucleotide metabolism.

-

Kinetics of Hydrolysis : Studies have shown that the hydrolysis rate can be affected by pH and ionic strength, with optimal conditions typically found at neutral pH levels .

Enzymatic Incorporation Efficiency

| Enzyme Type | Incorporation Efficiency (%) |

|---|---|

| DNA Polymerase I | 85 |

| Taq Polymerase | 92 |

Hydrolysis Kinetics

| Condition | Rate Constant (k) |

|---|---|

| pH 7 | 0.15 s⁻¹ |

| High Ionic Strength | 0.10 s⁻¹ |

Aplicaciones Científicas De Investigación

Molecular Biology Applications

1.1 DNA Repair Mechanisms

dTpdA plays a crucial role in DNA repair processes, particularly in understanding how DNA responds to ultraviolet (UV) radiation. Research has shown that this compound can influence the formation of UV-induced DNA lesions, such as cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts. Studies indicate that the presence of this compound within oligonucleotides can affect their reactivity to UV light, which is significant for developing photoprotective strategies against UV-induced damage in genomic DNA .

1.2 Oligonucleotide Design

The incorporation of this compound into synthetic oligonucleotides can enhance their stability and binding affinity. For instance, the use of this compound in hairpin structures has been shown to increase resistance to degradation by UV light, making it a valuable component in designing oligonucleotides for therapeutic applications . This stability is critical for the development of molecular beacons used in detecting specific DNA sequences.

Biochemical Applications

2.1 Enzyme Substrates

This compound serves as a substrate for various enzymes involved in nucleotide metabolism and DNA synthesis. Its role as a substrate for DNA polymerases is particularly notable, where it contributes to the elongation of DNA strands during replication . The study of enzyme interactions with this compound aids in understanding the mechanisms of nucleotide incorporation and fidelity during DNA synthesis.

2.2 Electron Interaction Studies

Recent studies utilizing density functional theory (DFT) have explored the interactions between electrons and this compound within larger biomolecular contexts. These investigations provide insights into how this compound behaves under different environmental conditions, which is essential for understanding its reactivity and stability in biological systems .

Therapeutic Applications

3.1 Cancer Treatment

This compound's properties have potential implications for cancer therapy, particularly in photodynamic therapy (PDT). By modifying this compound or incorporating it into delivery systems, researchers aim to enhance the targeting and efficacy of PDT agents against cancer cells . The ability to manipulate the photochemical properties of this compound could lead to improved outcomes in treating malignancies.

3.2 Drug Delivery Systems

The use of this compound in drug delivery systems is an emerging area of research. Its structural characteristics allow it to be used as a carrier for therapeutic agents, enhancing their stability and bioavailability. By forming complexes with various drugs, this compound can facilitate targeted delivery to specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Comparative Analysis Table

The following table summarizes key applications of this compound across different scientific fields:

Mecanismo De Acción

The mechanism of action of adenosine, thymidylyl-(3’-5’)-2’-deoxy- involves its incorporation into DNA strands, where it can affect the stability and function of the DNA. The compound can interact with various enzymes involved in DNA replication and repair, influencing their activity. The molecular targets include DNA polymerases and repair enzymes, and the pathways involved are those related to DNA synthesis and maintenance .

Comparación Con Compuestos Similares

Similar Compounds

Thymidylyl-(3’-5’)-2’-deoxycytidine: Another dinucleoside phosphate with similar structural features but different nucleobases.

Adenosine, thymidylyl-(3’-5’)-2’-deoxycytidine: Similar in structure but with a cytidine instead of thymidine.

Uniqueness

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is unique due to its specific combination of adenosine and thymidine, which allows it to form specific interactions and structures within DNA. This uniqueness makes it valuable for studying the specific effects of these nucleosides on DNA structure and function .

Propiedades

Número CAS |

19192-40-6 |

|---|---|

Fórmula molecular |

C20H26N7O10P |

Peso molecular |

555.4 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |

Clave InChI |

XPAOKCSHUNYPBS-XSBNNCSWSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

Sinónimos |

(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.